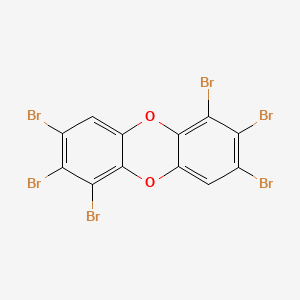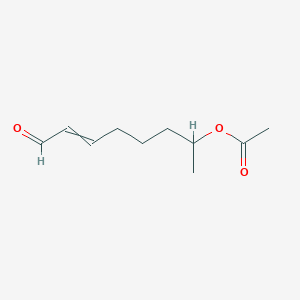![molecular formula C8H8N2OS B14334296 5H-Thiazolo[3,2-c]pyrimidin-5-one, 2,3-dihydro-7-methyl-3-methylene- CAS No. 105246-05-7](/img/structure/B14334296.png)
5H-Thiazolo[3,2-c]pyrimidin-5-one, 2,3-dihydro-7-methyl-3-methylene-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H-Thiazolo[3,2-c]pyrimidin-5-one, 2,3-dihydro-7-methyl-3-methylene- is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Thiazolo[3,2-c]pyrimidin-5-one, 2,3-dihydro-7-methyl-3-methylene- typically involves the cyclization of appropriate precursors. One common method involves the reaction of 6-substituted-2-thiouracils with substituted phenacyl halides, followed by intramolecular cyclization . This process can be carried out under various conditions, including different temperatures and solvents, to optimize yield and purity.
Industrial Production Methods
Industrial production methods for this compound often focus on scalability and cost-effectiveness. A catalyst-free, one-pot three-component reaction has been reported, which involves the use of ethylene glycol as a green solvent at 100°C . This method is advantageous due to its simplicity, mild reaction conditions, and high yields.
Analyse Chemischer Reaktionen
Types of Reactions
5H-Thiazolo[3,2-c]pyrimidin-5-one, 2,3-dihydro-7-methyl-3-methylene- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: Substitution reactions, particularly involving halogenated reagents, are common.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: For oxidation reactions.
Reducing agents: For reduction reactions.
Halogenated compounds: For substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amino derivatives, and various substituted thiazolopyrimidines .
Wissenschaftliche Forschungsanwendungen
5H-Thiazolo[3,2-c]pyrimidin-5-one, 2,3-dihydro-7-methyl-3-methylene- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antibacterial, antifungal, and antiviral activities.
Medicine: Investigated for its potential as an anti-inflammatory, antihypertensive, and anticancer agent.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 5H-Thiazolo[3,2-c]pyrimidin-5-one, 2,3-dihydro-7-methyl-3-methylene- involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and receptors, such as the 5-HT2A receptor . The compound’s structure allows it to bind effectively to these targets, thereby modulating their activity and exerting its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other thiazolopyrimidines such as:
Uniqueness
What sets 5H-Thiazolo[3,2-c]pyrimidin-5-one, 2,3-dihydro-7-methyl-3-methylene- apart is its unique substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Eigenschaften
CAS-Nummer |
105246-05-7 |
|---|---|
Molekularformel |
C8H8N2OS |
Molekulargewicht |
180.23 g/mol |
IUPAC-Name |
7-methyl-3-methylidene-[1,3]thiazolo[3,2-c]pyrimidin-5-one |
InChI |
InChI=1S/C8H8N2OS/c1-5-3-7-10(8(11)9-5)6(2)4-12-7/h3H,2,4H2,1H3 |
InChI-Schlüssel |
KOTUMOULETWOTR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=O)N2C(=C)CSC2=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


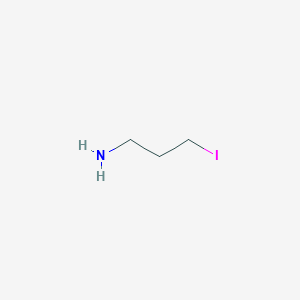
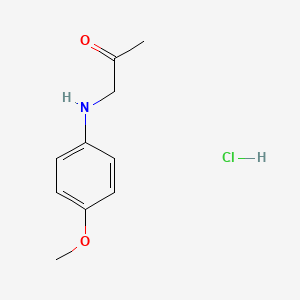
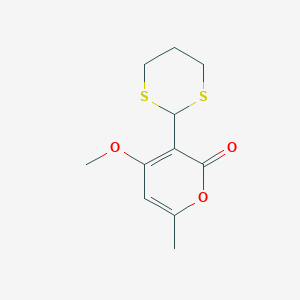
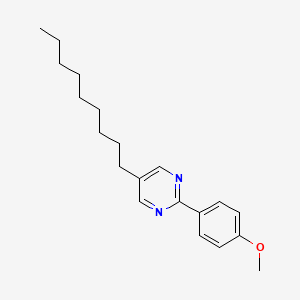


![4-[(2-Methylbutoxy)carbonyl]phenyl 4-(dodecyloxy)benzoate](/img/structure/B14334266.png)
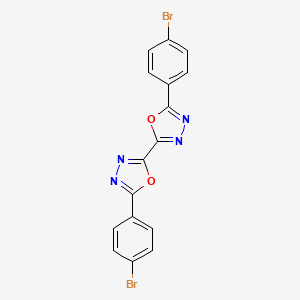
![2-Methylidene-6-oxabicyclo[3.1.0]hexane](/img/structure/B14334284.png)
